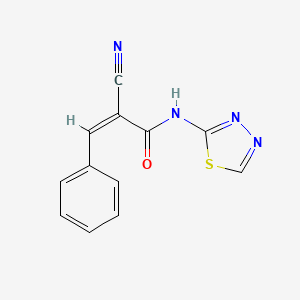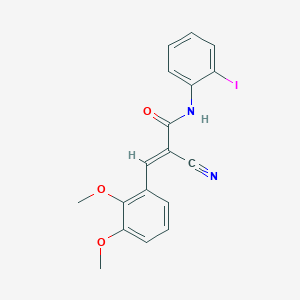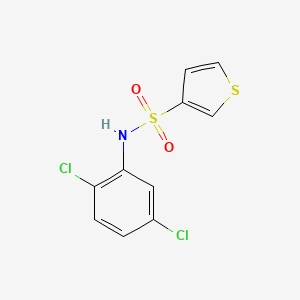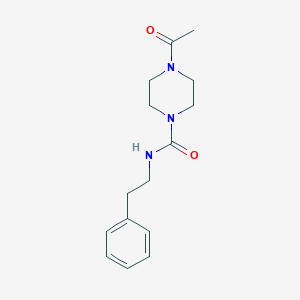![molecular formula C11H7F2NO3 B7466922 (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, commonly known as DFP-10825, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling and glucose metabolism.
作用机制
DFP-10825 is a potent and selective inhibitor of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, which is a negative regulator of insulin signaling. (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid dephosphorylates the insulin receptor and downstream signaling molecules, leading to reduced insulin sensitivity and glucose uptake. By inhibiting (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, DFP-10825 enhances insulin signaling and glucose metabolism, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also enhances glucose uptake in skeletal muscle and adipose tissue, leading to improved glycemic control. DFP-10825 has been shown to reduce body weight and improve lipid metabolism in obese mice. It has also been shown to improve liver function and reduce inflammation in animal models of non-alcoholic fatty liver disease.
实验室实验的优点和局限性
DFP-10825 is a potent and selective inhibitor of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, making it a valuable tool for studying the role of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid in insulin signaling and glucose metabolism. However, it is important to note that (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is involved in multiple signaling pathways, and its inhibition may have off-target effects. Additionally, the synthesis of DFP-10825 is complex and requires specialized equipment and expertise.
未来方向
Future research on DFP-10825 could focus on its potential therapeutic benefits in the treatment of metabolic disorders such as type 2 diabetes and obesity. It could also investigate its effects on other signaling pathways and its potential off-target effects. Further studies could also explore alternative synthesis methods for DFP-10825 to improve its efficiency and reduce its cost.
合成方法
DFP-10825 is synthesized through a multi-step process involving several chemical reactions. The starting material is 2-(difluoromethoxy)benzoic acid, which is converted into 2-(difluoromethoxy)benzoyl chloride through the reaction with thionyl chloride. The resulting compound is then reacted with the amino acid L-homophenylalanine to form a dipeptide, which is subsequently cyclized to form DFP-10825.
科学研究应用
DFP-10825 has been extensively used in scientific research to study the role of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid in insulin signaling and glucose metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. DFP-10825 has also been used to investigate the potential therapeutic benefits of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid inhibition in the treatment of metabolic disorders such as type 2 diabetes and obesity.
属性
IUPAC Name |
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-9-4-2-1-3-7(9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLJWZYVASSER-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)

![1-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7466881.png)



![(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466908.png)

![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466934.png)
![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)


![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)
